molecular formula C15H23FN2 B3163304 ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine CAS No. 883542-92-5

({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine

Cat. No.: B3163304
CAS No.: 883542-92-5
M. Wt: 250.35 g/mol
InChI Key: KEYXGSGLRTYLPN-UHFFFAOYSA-N
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Description

The compound ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine (CAS: 883542-85-6) is a piperidine derivative featuring a 3-fluorophenyl ethyl substituent at the 1-position and a methylamine group attached via a methyl linkage at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₃FN₂ (molecular weight: 250.35 g/mol). Predicted physicochemical properties include a density of 1.016 g/cm³, boiling point of 326.8°C, and pKa of 10.41, indicating moderate basicity . The compound is classified as an irritant (Xi hazard symbol), requiring standard safety precautions during handling .

Properties

IUPAC Name

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-17-12-14-6-9-18(10-7-14)8-5-13-3-2-4-15(16)11-13/h2-4,11,14,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYXGSGLRTYLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine typically involves the reaction of 3-fluorophenylethylamine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Fluorophenyl Analogs
  • Example: {1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methylamine oxalate (CAS: 1177321-27-5) This analog substitutes the 3-fluorophenyl group with a 4-fluorophenyl moiety. Key Difference: The para-fluoro substitution may alter electronic effects and receptor binding compared to the meta-fluoro derivative.
Methoxy-Substituted Analogs
  • Its molecular weight is 262.39 g/mol, slightly higher than the 3-fluoro analog . Application: Used as a pharmaceutical intermediate, though specific biological data are unavailable .

Modifications to the Amine Group

  • Example : [1-(2-Fluorobenzyl)piperidin-4-yl]methylamine
    • Replaces the ethyl linkage with a benzyl group, altering steric bulk. Such derivatives are often explored for CNS activity due to improved blood-brain barrier penetration .

Piperazine Derivatives

  • Example : 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethylamine
    • Replaces the piperidine ring with a piperazine moiety, increasing hydrogen-bonding capacity. These compounds are studied for serotonin receptor modulation .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Hazard Class
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine 883542-85-6 C₁₅H₂₃FN₂ 250.35 326.8 (predicted) Irritant
{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methylamine oxalate 1177321-27-5 C₁₆H₂₃FN₂·C₂H₂O₄ 326.36 N/A Irritant
({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}-methyl)methylamine 883545-43-5 C₁₆H₂₆N₂O 262.39 N/A Irritant

Table 2: Structural Modifications and Potential Impacts

Modification Type Example Compound Potential Impact on Properties
Fluorine Position (meta → para) 4-Fluorophenyl analog Altered electronic effects, receptor affinity
Amine Group Substitution Piperazine derivatives Enhanced solubility, receptor selectivity
Benzyl vs. Ethyl Linkage [1-(2-Fluorobenzyl)piperidin-4-yl]methylamine Increased steric bulk, CNS penetration

Biological Activity

The compound ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine , also referred to as 4-(3-fluorophenyl)-N,N-dimethyl-1-piperidineethanamine , is a complex organic molecule with potential pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a fluorophenyl group, which contribute to its biological activity. Below is the chemical structure:

PropertyDetails
IUPAC Name {1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methanamine
CAS Number 883542-85-6
Molecular Formula C14H21FN2
Molecular Weight 234.33 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. It has been identified as an antagonist at the 5HT2A receptor , which is implicated in various psychiatric disorders such as schizophrenia and anxiety . The piperidine structure facilitates binding to these receptors, influencing neurotransmission and potentially leading to therapeutic effects.

Pharmacological Effects

  • Antagonistic Activity : The compound exhibits antagonistic properties at serotonin receptors, making it a candidate for treating conditions like anxiety disorders and schizophrenia .
  • Neuroprotective Effects : Studies have indicated that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
  • Potential for Addiction Treatment : Due to its interaction with dopamine pathways, there is potential for this compound in addressing addiction-related behaviors.

In Vivo Studies

Research conducted on related compounds has shown varying degrees of effectiveness in animal models:

  • A study on related piperidine derivatives demonstrated significant reductions in anxiety-like behaviors in rodents when administered at specific dosages .
  • Another study highlighted the metabolic profile of similar compounds, noting their distribution in brain tissues and implications for neuroimaging applications .

In Vitro Studies

In vitro assays have revealed the compound's ability to inhibit specific enzymatic activities:

  • Compounds structurally related to this amine have shown potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .

Summary of Biological Activities

Activity TypeDescriptionReference
5HT2A Antagonist Inhibits serotonin receptor activity
Neuroprotective Potential benefits in neurodegenerative diseases
AChE Inhibition Reduces acetylcholine breakdown

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.